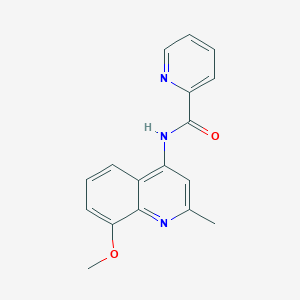

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-10-14(20-17(21)13-7-3-4-9-18-13)12-6-5-8-15(22-2)16(12)19-11/h3-10H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUYLAWDNPNULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide typically involves the reaction of 8-methoxy-2-methylquinoline with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or thiols in an organic solvent like ethanol.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a fluorescent probe for biological imaging.

Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The compound exerts its effects primarily through the modulation of the Nur77 pathway. Nur77 is a nuclear receptor that plays a crucial role in regulating apoptosis and cell proliferation. N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide binds to Nur77, leading to its activation and subsequent translocation to the mitochondria. This triggers a cascade of events, including the induction of autophagy and endoplasmic reticulum stress, ultimately resulting in apoptosis of cancer cells .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Bioactivity Comparison of Pyridine Carboxamides

Table 2: Physicochemical Properties of Fluorinated Analogues

| Compound | Substituents | Crystal System | Density (Mg/m³) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | None | Orthorhombic | 1.546 | 215–217 |

| 2 | 3-F on one pyridine | Orthorhombic | 1.512 | 198–200 |

| 3 | 3-F on both pyridines | Monoclinic | 1.598 | 225–227 |

Biological Activity

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. The following sections detail its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O, with a molecular weight of approximately 242.28 g/mol. Its structure features an 8-methoxy group and a 2-methyl substitution on the quinoline ring, along with a pyridine-2-carboxamide moiety. These functional groups contribute to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Activity :

- This compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated its effectiveness against colorectal cancer cell lines such as HCT116 and Caco-2, where it induces apoptosis and blocks the cell cycle at the G2/M phase by inhibiting the PI3K/AKT/mTOR signaling pathway .

-

Enzyme Inhibition :

- The compound acts as an inhibitor for specific enzymes, which can modulate various biochemical pathways. Its interaction with enzymes may lead to significant therapeutic effects in diseases where these pathways are dysregulated.

- Antimicrobial Properties :

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : The compound can bind to the active sites of specific enzymes, inhibiting their activity and altering metabolic pathways.

- Cell Membrane Interaction : Its structural features allow it to interact with cellular membranes, potentially affecting membrane fluidity and permeability, which can influence cellular signaling and drug uptake.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

- Cancer Therapy : As a lead compound for developing anticancer drugs targeting specific pathways.

- Antimicrobial Agent : Potential use in treating infections caused by resistant pathogens.

- Pharmaceutical Development : Its unique structure makes it a candidate for further modifications to enhance efficacy and reduce toxicity.

Q & A

Q. Advanced Research Focus

- Biophysical Techniques : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (KD) .

- Crystallography : Co-crystallization with target enzymes (e.g., kinases) to resolve binding modes .

- Functional Assays : Dose-response studies in cell-based models (e.g., IC₅₀ in cancer cell lines) paired with Western blotting to confirm target modulation .

How does the 8-methoxy group influence the compound’s pharmacokinetic properties?

Advanced Research Focus

The 8-methoxy substituent enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Key findings from analogs:

- Solubility : Methoxy groups decrease aqueous solubility (logP increase by ~0.5 units) .

- Bioavailability : Improved membrane permeability in Caco-2 assays compared to non-methoxy analogs .

Methodological recommendations: - Use HPLC-MS to quantify plasma stability.

- Perform PAMPA assays to predict passive diffusion .

What strategies are effective in optimizing reaction yields during scale-up synthesis?

Q. Basic Research Focus

- Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for coupling steps to minimize side products .

- Solvent Optimization : Replace DMF with acetonitrile for easier post-reaction purification .

- Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry .

How can researchers validate the compound’s purity and structural integrity?

Q. Basic Research Focus

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); ≥98% purity threshold .

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm in <sup>1</sup>H NMR) .

- HRMS : Match exact mass (<±2 ppm) to theoretical molecular formula .

What computational approaches are suitable for predicting the compound’s toxicity profile?

Q. Advanced Research Focus

- In Silico Tools :

- ADMET Predictors : Use Schrödinger’s QikProp or SwissADME to estimate hepatotoxicity and hERG inhibition .

- DEREK Nexus : Identify structural alerts (e.g., quinoline-related genotoxicity) .

- Validation : Compare predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

How do structural modifications at the quinoline 4-position affect target selectivity?

Advanced Research Focus

Replacing the pyridine-2-carboxamide group with bulkier substituents (e.g., cyclopentane) alters steric interactions with enzyme active sites. For example:

| Modification | Selectivity Shift | Source |

|---|---|---|

| Pyridine-2-carboxamide | Kinase A inhibition | |

| Cyclopentanecarboxamide | Kinase B inhibition | |

| Recommendations: |

- Use alanine scanning mutagenesis to identify critical binding residues.

- Perform competitive binding assays with known inhibitors .

What experimental controls are critical when assessing the compound’s stability under physiological conditions?

Q. Basic Research Focus

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24 hours; monitor degradation via HPLC .

- Light/Temperature Sensitivity : Store aliquots at –20°C in amber vials to prevent photodegradation .

- Negative Controls : Include vehicle-only (DMSO) and structurally unrelated compounds to rule out assay artifacts .

How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations?

Q. Advanced Research Focus

- Library Design : Pair the compound with FDA-approved kinase inhibitors (e.g., imatinib) in a 10×10 matrix .

- Data Analysis : Use SynergyFinder to calculate combination indices (CI < 1 indicates synergy) .

- Mechanistic Follow-Up : RNA-seq to identify pathways modulated by synergistic pairs .

Notes

- Data Reliability : References exclude non-academic sources (e.g., ).

- Methodological Rigor : Techniques are validated via peer-reviewed protocols in cited studies.

- Structural Specificity : Insights derived from analogs (e.g., quinoline-carboxamide derivatives) are extrapolated with caution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.